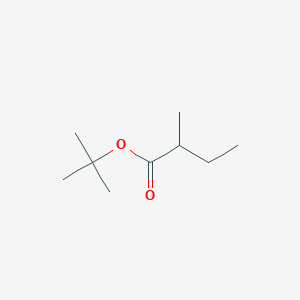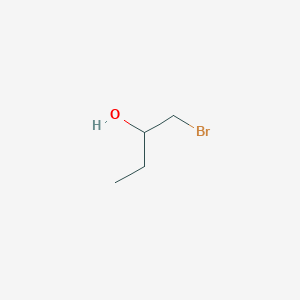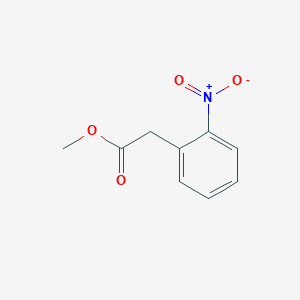
Tert-butyl 2-methylbutanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl 2-methylbutanoate and related compounds involves various methodologies, including polymerization and chemical modification reactions. For instance, a micellar polymerization method has been utilized to synthesize responsive associative terpolymers involving sodium-3-acrylamido-3-methylbutanoate, demonstrating the versatility of similar structures in polymer science (McCormick, Middleton, & Grady, 1992). Another approach involves using cyclohexa-1,4-dienes with a tert-butyl group to function as isobutane equivalents in transfer hydro-tert-butylation of alkenes, showcasing innovative methods to incorporate tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).
Molecular Structure Analysis
The molecular structure of tert-butyl 2-methylbutanoate and its derivatives has been elucidated through various analytical techniques. X-ray crystallography and spectroscopy studies have contributed to understanding the conformation and packing of molecules in the solid state, revealing significant details about their structural characteristics (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Chemical Reactions and Properties
Tert-butyl 2-methylbutanoate participates in a range of chemical reactions, illustrating its reactivity and potential as a synthetic intermediate. For example, its derivatives have been involved in conjugate addition reactions, providing a pathway for the synthesis of complex organic molecules with high enantioselectivity (Nishimura & Tomioka, 2002). These reactions highlight the compound's utility in constructing stereocenters, essential for developing pharmaceuticals and biologically active molecules.
Physical Properties Analysis
The physical properties of tert-butyl 2-methylbutanoate, such as melting points, boiling points, and solubility, are crucial for its application in material science and chemistry. Studies focusing on the glass-forming properties of related compounds underscore the importance of understanding these characteristics to predict and manipulate the behavior of tert-butyl 2-methylbutanoate in various environments (Dette, Qi, Schröder, Godt, & Koop, 2014).
Chemical Properties Analysis
The chemical properties of tert-butyl 2-methylbutanoate, including reactivity with different reagents and under various conditions, have been a subject of research. For instance, the interaction of tert-butyl isocyanide with trifluoro-4-aryl-butane-2,4-diones has led to the synthesis of new trifluoromethylated furan derivatives, showcasing the compound's role in generating structurally diverse and functionally rich molecules (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).
Wissenschaftliche Forschungsanwendungen
1. Environmental and Biodegradable Applications
Tert-butyl 2-methylbutanoate is explored for its potential in environmentally friendly applications. For instance, poly(tert-butyl 3,4-dihydroxybutanoate carbonate) is produced from tert-butyl 3,4-epoxybutanoate and CO2 using cobalt(III) salen catalysts. This copolymer demonstrates high biocompatibility and degradability, hinting at its use in eco-friendly materials (Tsai, Wang, & Darensbourg, 2016).
2. Chemical Synthesis and Pharmaceutical Research
The tert-butyl group, including derivatives like tert-butyl 2-methylbutanoate, is frequently used in medicinal chemistry. However, its incorporation can lead to challenges like increased lipophilicity and decreased metabolic stability. Studies comparing tert-butyl with other substituents in drug analogues provide insights for drug discovery and optimization (Westphal et al., 2015).
3. Catalysis and Industrial Chemistry
In industrial chemistry, tert-butyl compounds like 2-methylbutanoate are studied for their role in catalysis and reactions. For instance, the use of tert-butyl halides as promoters in isobutane/2-butene alkylation reactions with Lewis-acidic chloroaluminate ionic liquid catalysts is examined. This research contributes to the understanding of reaction mechanisms and the development of more efficient industrial processes (Aschauer et al., 2011).
4. Molecular Biology and Biochemistry
Tert-butyl 2-methylbutanoate's derivatives are utilized in molecular biology and biochemistry for the synthesis of complex molecules. For example, studies on the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid using tert-butyl (E)-crotonate show its potential in producing biologically relevant molecules (Bunnage et al., 2003).
Safety and Hazards
Wirkmechanismus
Target of Action
Tert-butyl 2-methylbutanoate, also known as tert-butyl isovalerate, is a type of ester It’s worth noting that esters, in general, are known to interact with various enzymes and proteins within the body .
Mode of Action
Esters are known to undergo hydrolysis in the presence of water and enzymes, breaking down into their constituent alcohol and carboxylic acid . This process can result in various biochemical changes depending on the specific alcohol and carboxylic acid produced.
Biochemical Pathways
The hydrolysis of esters, including tert-butyl 2-methylbutanoate, can influence various biochemical pathways depending on the specific alcohol and carboxylic acid produced .
Pharmacokinetics
Esters are generally known to be well-absorbed through the gastrointestinal tract and can be widely distributed throughout the body . They are typically metabolized in the liver through hydrolysis, and the resulting products are excreted via the kidneys .
Result of Action
The hydrolysis of esters can result in the production of specific alcohols and carboxylic acids, which can have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl 2-methylbutanoate. For instance, the presence of water and specific enzymes can facilitate the hydrolysis of this ester . Additionally, factors such as pH and temperature can also influence the rate of this reaction .
Eigenschaften
IUPAC Name |
tert-butyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-6-7(2)8(10)11-9(3,4)5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSJKZWOLKMCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60335183 | |
| Record name | tert-butyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-methylbutanoate | |
CAS RN |
16537-12-5 | |
| Record name | tert-butyl 2-methylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60335183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B1268007.png)


![Bicyclo[3.2.0]heptan-6-one](/img/structure/B1268011.png)


![2-[(Chloroacetyl)amino]benzamide](/img/structure/B1268020.png)

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)



